molecular formula C17H17ClO B3023856 2'-Chloro-3-(2,5-dimethylphenyl)propiophenone CAS No. 898753-75-8

2'-Chloro-3-(2,5-dimethylphenyl)propiophenone

Cat. No. B3023856
CAS RN: 898753-75-8
M. Wt: 272.8 g/mol
InChI Key: KINNHMKJIXFMNK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions starting from substituted propiophenones. For instance, the synthesis of 2-(3',5'-difluorophenyl)-3,5-dimethyl-2-morpholinol hydrochloride was achieved from 3,5-difluoropropiophenone through bromination, amination, cyclization, and acidification, with a total yield of 77.3% . This suggests that a similar approach could potentially be applied to synthesize the compound , starting from a 2,5-dimethylpropiophenone and introducing a chlorine substituent at the appropriate position.

Molecular Structure Analysis

The molecular structure of related compounds has been studied using various techniques such as X-ray crystallography and NMR spectroscopy. For example, the crystal structure of 1-(2,4-dichlorophenyl)-3-[4-(dimethylamino)phenyl]prop-2-enone shows that the dimethylaminophenyl group is nearly coplanar with the central propenone group, while the dichlorophenyl group is significantly twisted . This information can be useful in predicting the molecular conformation of "2'-Chloro-3-(2,5-dimethylphenyl)propiophenone" and its potential intermolecular interactions.

Chemical Reactions Analysis

The chemical reactivity of similar compounds can be inferred from the reactions described in the papers. For instance, 2,5-dimethylphenacyl esters have been shown to release corresponding acids upon irradiation, which indicates that the 2,5-dimethylphenyl group can be involved in photochemical reactions . Additionally, chlorination reactions of substituted 2,4-dimethylphenols have been explored, yielding various chlorinated products . These studies suggest that the chloro and dimethylphenyl groups in the compound of interest may undergo similar reactions under appropriate conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of structurally related compounds provide a basis for understanding those of "this compound". The presence of halogen substituents and dimethylphenyl groups can influence properties such as solubility, melting point, and reactivity. For example, the introduction of halogen substituents has been shown to increase selectivity in halogenation reactions . The photoreactivity of 2,5-dimethylphenacyl esters also highlights the potential for light-induced transformations . These insights can be extrapolated to predict the behavior of the compound under various conditions.

Scientific Research Applications

Pharmacological Effects of Phenolic Compounds

Phenolic compounds, such as Chlorogenic Acid (CGA), have garnered attention due to their wide range of biological and pharmacological effects. CGA, as a dietary polyphenol, exhibits antioxidant, antibacterial, hepatoprotective, cardioprotective, anti-inflammatory, antipyretic, neuroprotective, anti-obesity, antiviral, anti-microbial, anti-hypertension activities. It plays crucial roles in lipid and glucose metabolism regulation, potentially aiding in the treatment of hepatic steatosis, cardiovascular disease, diabetes, and obesity. This underscores the therapeutic potential of phenolic compounds in managing various disorders (M. Naveed et al., 2018).

Environmental and Toxicological Studies

The environmental impact and toxicological profiles of chlorophenols and related compounds are well-documented. These studies highlight the persistence, bioaccumulation, and toxicity of such compounds, providing critical insights for environmental risk assessment and management. For instance, the review on the occurrence, toxicity, and degradation of triclosan (TCS) in the environment reveals its broad-spectrum antibacterial properties and the associated risks of developing TCS-resistant bacteria and potentially more toxic by-products through environmental transformation processes (G. Bedoux et al., 2012).

properties

IUPAC Name

1-(2-chlorophenyl)-3-(2,5-dimethylphenyl)propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClO/c1-12-7-8-13(2)14(11-12)9-10-17(19)15-5-3-4-6-16(15)18/h3-8,11H,9-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KINNHMKJIXFMNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CCC(=O)C2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00644746
Record name 1-(2-Chlorophenyl)-3-(2,5-dimethylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00644746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

898753-75-8
Record name 1-Propanone, 1-(2-chlorophenyl)-3-(2,5-dimethylphenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898753-75-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2-Chlorophenyl)-3-(2,5-dimethylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00644746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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